![molecular formula C26H33ClN2O5 B13449154 2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride](/img/structure/B13449154.png)

2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Delapril hydrochloride is a pharmaceutical compound classified as an angiotensin-converting enzyme (ACE) inhibitor. It is primarily used in the treatment of hypertension and congestive heart failure. Delapril hydrochloride is known for its ability to inhibit the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and alleviating the strain on the heart .

Preparation Methods

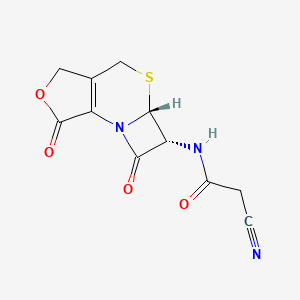

Synthetic Routes and Reaction Conditions: The synthesis of delapril hydrochloride involves the reaction of a compound of formula (II) with a compound of formula (III) in an organic solvent. The process may include steps such as esterification, amidation, and hydrolysis under controlled conditions .

Industrial Production Methods: Industrial production of delapril hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as differential scanning calorimetry (DSC), thermogravimetry (TG), and X-ray powder diffraction (XRPD) are employed to characterize and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Delapril hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to active metabolites.

Reduction: Not commonly observed.

Substitution: Involves the replacement of functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Utilizes oxidizing agents under controlled temperature and pH.

Substitution: Requires specific catalysts and solvents to facilitate the reaction.

Major Products Formed: The primary products formed from the reactions of delapril hydrochloride include its active metabolites, 5-hydroxy delapril diacid and delapril diacid .

Scientific Research Applications

Delapril hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound to study ACE inhibition and related biochemical pathways.

Biology: Investigated for its effects on cellular processes and enzyme activity.

Medicine: Extensively studied for its therapeutic potential in managing hypertension and heart failure.

Industry: Utilized in the development of combination therapies with other antihypertensive agents

Mechanism of Action

Delapril hydrochloride is a prodrug that is converted into two active metabolites, 5-hydroxy delapril diacid and delapril diacid. These metabolites bind to and inhibit the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion, which further aids in lowering blood pressure by promoting sodium and water excretion .

Comparison with Similar Compounds

- Captopril

- Enalapril

- Lisinopril

Comparison: Delapril hydrochloride differs from other ACE inhibitors like captopril and enalapril in its chemical structure and pharmacokinetic properties. It has an indanylglycine moiety, which contributes to its high lipophilicity and unique metabolic profile. Unlike captopril, which contains a sulfhydryl group, delapril hydrochloride is a nonsulfhydryl ACE inhibitor, resulting in fewer side effects such as cough .

Delapril hydrochloride’s unique properties make it a valuable option in the treatment of hypertension and heart failure, offering distinct advantages over other ACE inhibitors.

Properties

Molecular Formula |

C26H33ClN2O5 |

|---|---|

Molecular Weight |

489.0 g/mol |

IUPAC Name |

2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride |

InChI |

InChI=1S/C26H32N2O5.ClH/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22;/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30);1H/t18-,23+;/m0./s1 |

InChI Key |

FDJCVHVKXFIEPJ-NFJCIPKMSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone](/img/structure/B13449079.png)

![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13449088.png)

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B13449089.png)

![(3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13449092.png)

![2-(3-Ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide](/img/structure/B13449140.png)

![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylate](/img/structure/B13449151.png)